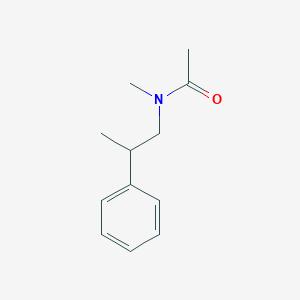
N-Methyl-N-(2-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(2-phenylpropyl)acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a methyl group attached to the nitrogen atom and a phenylpropyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-phenylpropyl)acetamide typically involves the reaction of N-methylacetamide with 2-phenylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:
N-Methylacetamide+2-Phenylpropylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Conversion to N-Methyl-N-(2-phenylpropyl)amine.
Substitution: Formation of substituted amides with different functional groups.
Scientific Research Applications
N-Methyl-N-(2-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-phenylpropyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methylacetamide: A simpler amide with a methyl group attached to the nitrogen atom.
N-Phenylacetamide: An amide with a phenyl group attached to the nitrogen atom.
N-Methyl-N-phenylacetamide: A compound with both methyl and phenyl groups attached to the nitrogen atom.
Uniqueness
N-Methyl-N-(2-phenylpropyl)acetamide is unique due to the presence of both a methyl group and a phenylpropyl group attached to the acetamide moiety
Properties
CAS No. |
91000-42-9 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-methyl-N-(2-phenylpropyl)acetamide |
InChI |
InChI=1S/C12H17NO/c1-10(9-13(3)11(2)14)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3 |
InChI Key |
OYLYVDSGWHBSQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















